molecular formula C13H21NO4 B6644840 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid

3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid

Cat. No. B6644840
M. Wt: 255.31 g/mol
InChI Key: RIAWKBOUZWNOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid, also known as 3-MOCPCA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of piperidine carboxylic acids, which have been found to have various biological activities.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid involves its binding to the sigma-1 receptor. This binding leads to the activation of various signaling pathways, including the ERK1/2 and PI3K/Akt pathways. These pathways have been found to be involved in various cellular processes, including cell survival, proliferation, and differentiation. Therefore, 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid has been found to have neuroprotective effects in various in vitro and in vivo models of neurological disorders.
Biochemical and Physiological Effects
3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are important for the growth and survival of neurons. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which are important for mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective activation of this receptor without affecting other receptors. Additionally, 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid has been found to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of using 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid is its low yield in the synthesis method. This can make it difficult to obtain large quantities of the compound for experiments. Additionally, 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid has been found to have some toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders such as depression and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid and its effects on various signaling pathways. Finally, the synthesis method of 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid could be optimized to increase the yield of the compound and make it more accessible for research.

Synthesis Methods

The synthesis of 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid involves several steps. First, 3-methylpiperidine-2,6-dione is reacted with ethyl oxalate to form 3-methyl-1-(oxalyl)piperidine-2,6-dione. This intermediate is then reacted with 1,3-propanediol to form the final product, 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid. The yield of this synthesis method is around 50%.

Scientific Research Applications

3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. The sigma-1 receptor has been implicated in many neurological disorders, including depression, anxiety, and Alzheimer's disease. Therefore, 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid has been used as a tool compound to study the sigma-1 receptor and its role in these disorders.

properties

IUPAC Name

3-methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-9-4-2-6-14(11(9)13(16)17)12(15)10-5-3-7-18-8-10/h9-11H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAWKBOUZWNOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)C2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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